N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide
Description
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide is a benzamide derivative featuring a benzoxazole moiety linked to a 2-chloro-5-nitrobenzamide group.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4/c21-16-10-9-14(24(26)27)11-15(16)19(25)22-13-7-5-12(6-8-13)20-23-17-3-1-2-4-18(17)28-20/h1-11H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZXHDXKUKBXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This intermediate is then coupled with 4-chloro-3-nitrobenzoic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield a variety of substituted benzoxazole derivatives .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of fluorescent probes and dyes due to its photophysical properties
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of analogues:
Key Observations
Benzoxazole vs. Benzimidazole/Thiadiazole/Thiazole: Benzoxazole (target compound): Oxygen in the heterocycle favors moderate polarity and π-stacking . Thiadiazole/Thiazole (): Sulfur atoms improve electron-withdrawing effects and may influence redox properties .
Substituent Effects: Methyl groups (): Increase lipophilicity (logP) but may reduce aqueous solubility. In -dimethyl groups lower synthetic yield (14%), likely due to steric hindrance .
Biological Implications: The benzimidazole analogue () is implicated in HuR multimerization, a RNA-binding protein critical in cancer progression .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide is a compound of significant interest due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the current literature on its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H14ClN3O3
- Molecular Weight : 363.77 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a series of benzoxazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 (Lung Cancer) | 2.12 ± 0.21 | 2D |
| Compound 6 | HCC827 (Lung Cancer) | 5.13 ± 0.97 | 2D |
| Compound 8 | NCI-H358 (Lung Cancer) | 6.75 ± 0.19 | 2D |
These compounds exhibited higher cytotoxicity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating their potential as effective antitumor agents while also highlighting the need for further optimization to reduce toxicity to normal cells .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. A study indicated that similar nitro-substituted compounds exhibited notable antibacterial activity against a range of pathogens. The presence of the nitro group was essential for this activity, suggesting a mechanism involving reactive oxygen species generation .
The biological activity of this compound is thought to involve several mechanisms:
- DNA Binding : Compounds with similar structures have been shown to bind within the minor groove of DNA, influencing transcription and replication processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth, though detailed studies are required to elucidate these pathways fully .
Case Studies
A notable study investigated the efficacy of various benzoxazole derivatives in inhibiting tumor growth in vivo. The results demonstrated that certain derivatives not only inhibited tumor growth but also reduced metastasis in animal models. This suggests that structural modifications could enhance therapeutic efficacy while minimizing side effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide?
- Answer: The compound is synthesized via sequential reactions:
Benzoxazole formation: Cyclization of 2-aminophenol derivatives with carbonyl compounds under acidic conditions.
Amidation: Coupling of the benzoxazole intermediate with 2-chloro-5-nitrobenzoyl chloride in pyridine or DMF, using base catalysis.
Purification: Column chromatography and recrystallization optimize purity and yield.
Similar protocols are described for structurally related PPARγ inhibitors (e.g., SB1405), where stoichiometric control and temperature modulation enhance reaction efficiency .
Q. What spectroscopic and crystallographic techniques validate the structure of this compound?
- Answer:
- NMR spectroscopy (¹H/¹³C) confirms molecular connectivity and substituent positions.
- X-ray crystallography (using SHELX programs ) resolves the 3D structure, critical for understanding binding interactions. For example, crystallography revealed how the 2-chloro-5-nitrobenzamide group covalently anchors to PPARγ's Cys313 .
- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
Q. What in vitro assays are used to assess biological activity?
- Answer:
- Kinase inhibition assays: Measure IC50 values for Cdk5-mediated PPARγ phosphorylation inhibition (e.g., radioactive ATP incorporation assays).
- Selectivity profiling: Test against related kinases (e.g., Rb peptide phosphorylation assays) to confirm target specificity.
highlights that hydrophobic substituents on the benzoxazole ring enhance inhibition by stabilizing interactions with PPARγ’s hydrophobic pocket .
Advanced Research Questions
Q. How do substituent modifications on the benzoxazole ring influence PPARγ inhibition?
- Answer:
- Hydrophobic groups (e.g., benzyl in SB1405) occupy a hydrophobic region between PPARγ’s H3 helix and β3–β4 loop, reducing flexibility and blocking phosphorylation.
- Hydrophilic groups (e.g., piperazine in SB1451) improve solubility but require structural optimization to avoid disrupting binding.
Structure-activity relationship (SAR) studies, guided by crystallography and docking simulations, identify critical regions for modifications. For instance, preserving the 2-chloro-5-nitrobenzamide moiety maintains covalent binding to Cys313, while peripheral groups modulate solubility and potency .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Answer:
- Pharmacokinetic profiling: Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
- Structural optimization: Introduce hydrophilic moieties (e.g., SB1451’s piperazine) to enhance solubility without compromising target engagement.
demonstrates that SB1405’s poor solubility limited in vivo use, prompting redesign to SB1451 with retained IC50 values (~3 nM) and improved pharmacokinetics .
Q. How is crystallography used to guide covalent inhibitor design?
- Answer:
- Covalent binding validation: High-resolution X-ray structures (solved via SHELX ) confirm the chloro-nitrobenzamide group’s interaction with PPARγ’s Cys313.
- Binding site mapping: Identify adjacent hydrophobic pockets for substituent optimization (e.g., benzyl group in SB1405 fills a cavity between H3 and β3–β4).
- Solvent accessibility analysis: Guide placement of hydrophilic groups to improve solubility while avoiding steric clashes .
Q. What computational methods predict off-target effects of this compound?
- Answer:
- Docking studies: Screen against kinase libraries (e.g., using AutoDock Vina) to assess selectivity.
- Molecular dynamics (MD): Simulate binding stability and identify potential allosteric interactions.
- Proteome-wide profiling: Use activity-based protein profiling (ABPP) to detect unintended covalent modifications.
highlights the compound’s specificity for PPARγ over Cdk5-mediated Rb phosphorylation, validated via comparative assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
